2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine
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Overview
Description
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine is a synthetic compound with a triazine core structure. This compound is characterized by the presence of three oxirane (epoxide) groups attached to the triazine ring via sulfanyl (thioether) linkages. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the sulfanyl groups. The resulting intermediate is then treated with epichlorohydrin to introduce the oxirane groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxirane rings can be reduced to diols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry due to its multiple reactive sites.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings and adhesives due to its ability to form strong covalent bonds.
Mechanism of Action
The mechanism of action of 2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine involves its interaction with cellular components. The oxirane groups can react with nucleophilic sites on proteins and DNA, leading to cross-linking and inhibition of cellular processes. This compound has been shown to bind to nuclear proteins involved in DNA repair and replication, thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Triglycidyl isocyanurate (TGIC): Similar in structure but with isocyanurate core instead of triazine.
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Contains pyridine groups instead of oxirane and sulfanyl groups.
2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine: Contains methoxymethyl groups instead of oxirane and sulfanyl groups.
Uniqueness
2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine is unique due to its combination of oxirane and sulfanyl groups attached to a triazine core. This structure provides multiple reactive sites, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
92569-08-9 |
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Molecular Formula |
C12H15N3O3S3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2,4,6-tris(oxiran-2-ylmethylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H15N3O3S3/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2 |
InChI Key |
JYMCNCXKDKZPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CSC2=NC(=NC(=N2)SCC3CO3)SCC4CO4 |
Origin of Product |
United States |
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